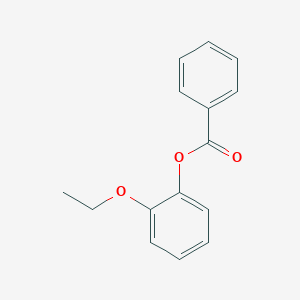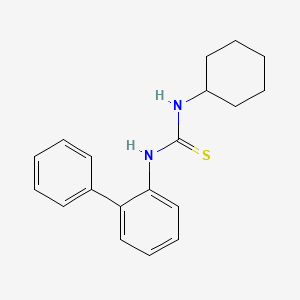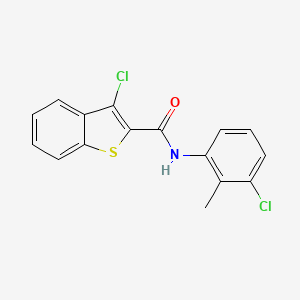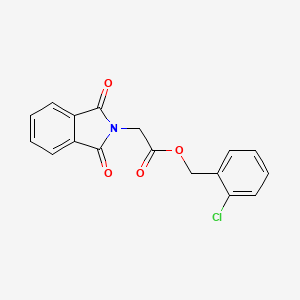
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, also known as MPPA, is a novel small molecule compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPPA belongs to the pyridazine family and has been synthesized through a variety of methods.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent.
实验室实验的优点和局限性
One advantage of N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is its potential as a therapeutic agent in various diseases. Another advantage is its ability to inhibit the growth of bacteria and fungi. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies on the safety and efficacy of this compound in humans.
未来方向
There are several possible future directions for N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide research. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the safety and efficacy of this compound in humans through clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various diseases.
合成方法
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been synthesized through a variety of methods, including the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzohydrazide, followed by the reaction of 4-methoxybenzohydrazide with 2-chloroacetyl chloride to form this compound. Another method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form 4-methoxyphenylhydrazine, followed by the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 4-methoxyphenyl-3-phenyl-5-oxo-1,2,4-triazolidine.
科学研究应用
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathways. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-16-9-7-15(8-10-16)20-18(23)13-22-19(24)12-11-17(21-22)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESRQDZPLZYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)


![9-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684036.png)

![3-(benzylthio)-10-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B5684047.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)
![(1S*,5R*)-6-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5684065.png)
![8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5684069.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]acetamide](/img/structure/B5684077.png)

![6-methyl-4-[2-oxo-2-(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5684092.png)

